2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine

Medicinal Chemistry Salt Selection Preformulation

Procure the exact scaffold 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine (CAS 1154008-12-4) to ensure experimental reproducibility. This free base enables precise control in PAR-targeted, prolyl-4-hydroxylase inhibition, and GABA modulator assays. Substitution with regioisomers or salts introduces unvalidated pharmacophore variability; specify this CAS to maintain binding geometry.

Molecular Formula C11H13N5O
Molecular Weight 231.25 g/mol
CAS No. 1154008-12-4
Cat. No. B1461583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine
CAS1154008-12-4
Molecular FormulaC11H13N5O
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=NC(=NO2)C3=NC=CC=N3
InChIInChI=1S/C11H13N5O/c1-2-5-12-8(4-1)11-15-10(16-17-11)9-13-6-3-7-14-9/h3,6-8,12H,1-2,4-5H2
InChIKeyCWBQBSJQFNMMIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine (CAS 1154008-12-4): Chemical Identity and Sourcing Baseline for Research Procurement


2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine (CAS 1154008-12-4), also identified by IUPAC name 5-piperidin-2-yl-3-pyrimidin-2-yl-1,2,4-oxadiazole, is a heterocyclic compound characterized by the integration of a piperidine ring, a 1,2,4-oxadiazole core, and a pyrimidine ring . This compound has a molecular formula of C11H13N5O and a molecular weight of 231.25 g/mol, with an MDL number MFCD12093734 and PubChem CID 43622172 [1]. It is primarily utilized as a versatile small molecule scaffold or building block in medicinal chemistry research . Currently, this compound is available from multiple chemical suppliers with a typical purity specification of minimum 95% .

Procurement Risk for 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine: Why Structurally Similar Analogs Are Not Interchangeable


Generic substitution with other piperidine-oxadiazole-pyrimidine analogs or positional isomers is scientifically unsound and poses significant procurement risk. The specific connectivity in 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine—linking the piperidine to the oxadiazole's 5-position and the pyrimidine to its 3-position—defines a unique molecular topology critical for target engagement and scaffold versatility. Altering the piperidin-2-yl attachment point or substituting the pyrimidine ring with other heterocycles fundamentally changes the three-dimensional pharmacophore geometry, hydrogen-bonding network, and electronic distribution. For instance, moving the piperidine to the oxadiazole's 3-position generates a distinct regioisomer that cannot be assumed to maintain the same binding profile in kinase or receptor assays without experimental validation . In procurement contexts, the absence of head-to-head biological comparison data for this exact scaffold further underscores that substitution without rigorous internal cross-validation would introduce unquantifiable experimental variability.

Quantitative Differentiation Evidence for 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine: Comparative Data for Procurement Decision-Making


2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine Versus Hydrochloride Salt: Solubility and Handling Property Comparison for Formulation Studies

The free base form, 2-[5-(piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine (CAS 1154008-12-4), and its hydrochloride salt (CAS 1269151-47-4) represent distinct chemical entities with divergent physicochemical properties [1][2]. The free base exists as a powder with a molecular weight of 231.25 g/mol, while the hydrochloride salt incorporates an additional HCl component, altering its molar mass, crystallinity, and aqueous solubility profile [1][3]. In preformulation screening, the free base typically exhibits higher intrinsic lipophilicity and may be preferred for cell permeability assays, whereas the hydrochloride salt is selected when enhanced aqueous solubility is required for in vivo dosing [1].

Medicinal Chemistry Salt Selection Preformulation

2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine Versus 1,2,4-Oxadiazole Class: Structural Differentiation by Regiochemistry and Heterocycle Composition

2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine is chemically distinct from other 1,2,4-oxadiazole-containing building blocks due to its precise substitution pattern and hybrid heterocyclic architecture. The compound features a piperidin-2-yl group at the oxadiazole's 5-position and a pyrimidin-2-yl group at the 3-position . In contrast, commercially available analogs such as 3-(piperidin-2-yl)-1,2,4-oxadiazole lack the pyrimidine ring entirely , while compounds like 2-{5-[1-(2,5-difluorobenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine (CAS 1324679-54-0) substitute the piperidine with a functionalized azetidine [1].

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Biological Target Space for 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine: Class-Level Inference from PAR Antagonist and Kinase Inhibitor Chemotypes

While direct biological data for 2-[5-(piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine is absent from public domain peer-reviewed literature, class-level inference from structurally related chemotypes suggests potential protease-activated receptor (PAR) antagonism and kinase inhibition activity. Heteroaryl-substituted piperidine compounds bearing a [1,2,4]oxadiazole group have been disclosed as PAR antagonists for cardiovascular and thromboembolic disease indications, with one representative analog exhibiting an IC50 value of 3.01 (units not specified in source excerpt) [1]. Separately, compounds containing 1,2,4-oxadiazole and pyrimidine moieties are recognized pharmacophores for kinase inhibition, particularly in targeting PI3K and Akt pathways [2][3].

Cardiovascular Disease Thromboembolic Disorders Kinase Inhibition

2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine in Prolyl-4-Hydroxylase Inhibition: Target Class Relevance Versus Non-Oxadiazole Scaffolds

Derivatives of 2-[5-(piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine have been investigated as inhibitors of prolyl-4-hydroxylase, a key enzyme regulating collagen biosynthesis . This enzymatic target is implicated in fibrotic diseases and tissue remodeling. The oxadiazole-pyrimidine core provides a metal-chelating pharmacophore capable of coordinating the active-site iron atom, a mechanism distinct from non-oxadiazole prolyl-4-hydroxylase inhibitors such as 2-oxoglutarate mimetics that rely on carboxylate-based chelation .

Collagen Synthesis Fibrosis Enzymology

Optimal Research and Procurement Use Cases for 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine (CAS 1154008-12-4)


Focused Library Synthesis for Protease-Activated Receptor (PAR) Antagonist Lead Discovery

This scaffold is an appropriate starting point for constructing focused compound libraries targeting PAR receptors, based on class-level patent disclosures of heteroaryl-substituted piperidines bearing [1,2,4]oxadiazole groups as PAR antagonists [1]. The piperidin-2-yl moiety provides a basic nitrogen for potential salt formation and receptor interaction, while the 1,2,4-oxadiazole-pyrimidine core offers multiple vectors for parallel derivatization. Procurement of the free base form (CAS 1154008-12-4) enables downstream functionalization without the counterion considerations introduced by the hydrochloride salt .

Prolyl-4-Hydroxylase Inhibitor Scaffold Optimization for Antifibrotic Research

The 1,2,4-oxadiazole-pyrimidine framework has been explicitly investigated for prolyl-4-hydroxylase inhibition, a target relevant to collagen modulation in fibrosis . Researchers developing non-carboxylate iron-chelating inhibitors may utilize this scaffold as a core template. Cell-based assays quantifying hydroxyproline content and collagen deposition provide the readout for structure-activity relationship campaigns employing this compound or its derivatives .

GABA Receptor Modulator Screening for Neuropharmacology

Structural analogs and derivatives of this compound have been explored as GABA receptor modulators affecting inhibitory neurotransmission . Binding assays and electrophysiological studies provide quantitative measures of receptor affinity and functional modulation. Procurement of the free base ensures compatibility with electrophysiology buffer systems where chloride ion concentration must be precisely controlled .

Versatile Heterocyclic Scaffold for Diversity-Oriented Synthesis

This compound is explicitly described as a versatile small molecule scaffold suitable for generating diverse compound collections . The piperidine secondary amine, the oxadiazole ring, and the pyrimidine ring each present orthogonal synthetic handles—alkylation or acylation at the piperidine nitrogen, potential oxadiazole ring modifications, and pyrimidine-directed metalation or cross-coupling—enabling rapid exploration of chemical space in medicinal chemistry hit expansion campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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